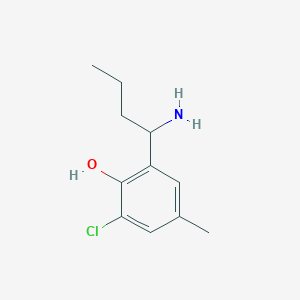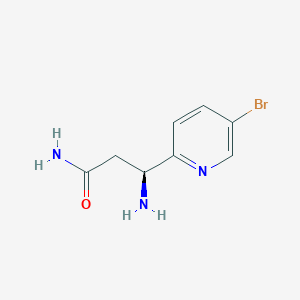
(3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamide is an organic compound that features a brominated pyridine ring attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamide typically involves the bromination of a pyridine derivative followed by amide formation. One common method includes:
Bromination: The starting material, 2-pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Amide Formation: The brominated pyridine is then reacted with (3S)-3-aminopropanoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reducing system.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: De-brominated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(5-chloropyridin-2-YL)propanamide: Similar structure but with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(5-fluoropyridin-2-YL)propanamide: Contains a fluorine atom instead of bromine.
(3S)-3-Amino-3-(5-iodopyridin-2-YL)propanamide: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in (3S)-3-Amino-3-(5-bromopyridin-2-YL)propanamide can influence its reactivity and binding properties, making it unique compared to its halogenated analogs. Bromine’s size and electron-withdrawing properties can affect the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C8H10BrN3O |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromopyridin-2-yl)propanamide |
InChI |
InChI=1S/C8H10BrN3O/c9-5-1-2-7(12-4-5)6(10)3-8(11)13/h1-2,4,6H,3,10H2,(H2,11,13)/t6-/m0/s1 |
InChI Key |
QXQCHWXJBXWEQG-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NC=C1Br)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


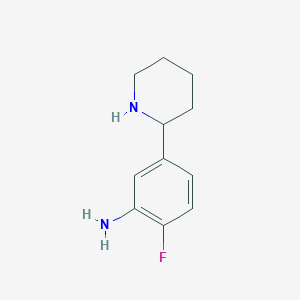
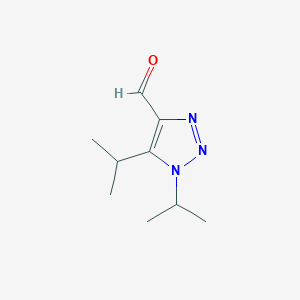

![6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13318724.png)
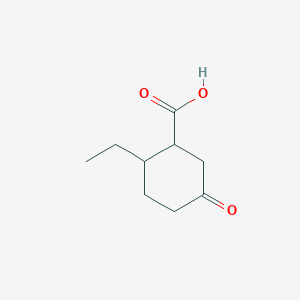
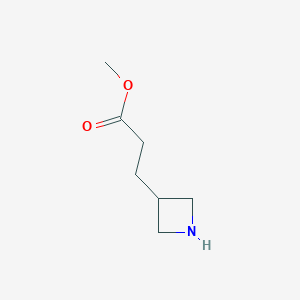
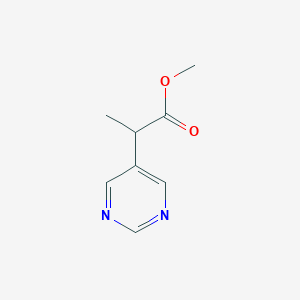
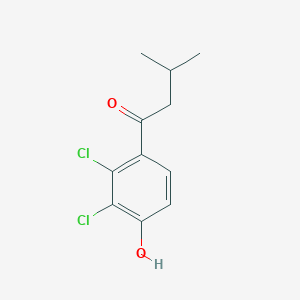
![6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13318758.png)
![1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13318762.png)
![tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13318763.png)
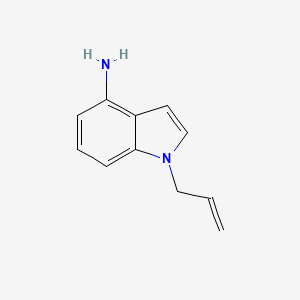
![1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13318774.png)
